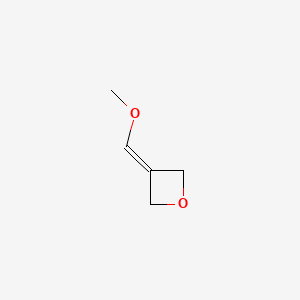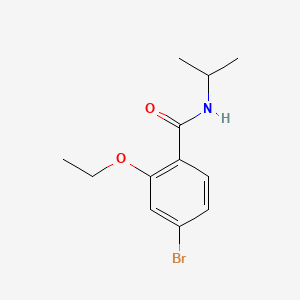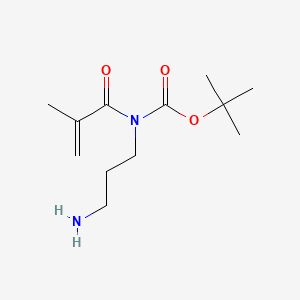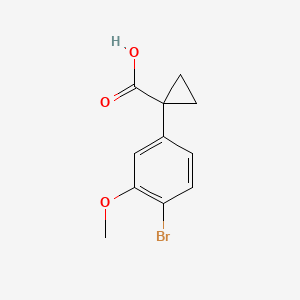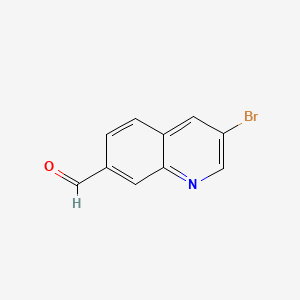
3-Bromoquinoline-7-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromoquinoline-7-carbaldehyde is a heterocyclic aromatic compound that features a quinoline core substituted with a bromine atom at the 3-position and an aldehyde group at the 7-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinoline-7-carbaldehyde typically involves the functionalization of the quinoline ring. One common method is the bromination of quinoline derivatives followed by formylation. For instance, starting from quinoline, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under suitable conditions. The formylation at the 7-position can be carried out using Vilsmeier-Haack reaction, which involves the use of DMF and POCl3 .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scalable versions of the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromoquinoline-7-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like KMnO4 for oxidation and NaBH4 for reduction.
Condensation Reactions: The aldehyde group can participate in condensation reactions, forming Schiff bases or other derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: KMnO4 or other oxidizing agents.
Reduction: NaBH4 or LiAlH4.
Condensation: Amines or hydrazines under acidic or basic conditions.
Major Products:
- Substituted quinolines, alcohols, carboxylic acids, and various condensation products.
Applications De Recherche Scientifique
3-Bromoquinoline-7-carbaldehyde has found applications in several scientific research areas:
Mécanisme D'action
The mechanism of action of 3-Bromoquinoline-7-carbaldehyde largely depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the aldehyde group can influence its binding affinity and reactivity with biological molecules .
Comparaison Avec Des Composés Similaires
2-Chloroquinoline-3-carbaldehyde: Similar in structure but with a chlorine atom and different substitution pattern.
Quinoline-3-carbaldehyde: Lacks the bromine atom, leading to different reactivity and applications.
3-Bromoquinoline:
Uniqueness: 3-Bromoquinoline-7-carbaldehyde is unique due to the combination of the bromine atom and the aldehyde group, which provides a distinct set of reactivity and potential applications. This dual functionality allows for diverse chemical transformations and makes it a valuable compound in synthetic organic chemistry.
Propriétés
IUPAC Name |
3-bromoquinoline-7-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO/c11-9-4-8-2-1-7(6-13)3-10(8)12-5-9/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXAJGOYRWLLNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C=C1C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90721434 |
Source


|
| Record name | 3-Bromoquinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1259224-17-3 |
Source


|
| Record name | 3-Bromo-7-quinolinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1259224-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromoquinoline-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90721434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
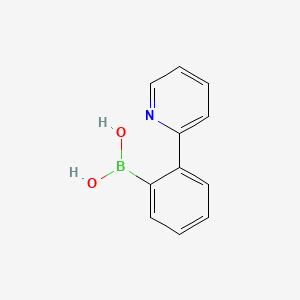


![Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B567815.png)




![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile](/img/structure/B567822.png)
